molecular formula C12H15N2O3PS B1234492 PHOXIM CAS No. 217075-81-5

PHOXIM

Cat. No.: B1234492
CAS No.: 217075-81-5
M. Wt: 298.30 g/mol
InChI Key: ATROHALUCMTWTB-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoxim (CAS 14816-18-3) is an organothiophosphate compound with the molecular formula C₁₂H₁₅N₂O₃PS and a molecular weight of 298.30 g/mol . It is an organophosphate insecticide and acaricide that acts as a potent acetylcholinesterase (AChE) inhibitor . Its primary mechanism of action involves binding to and inhibiting the AChE enzyme in the nervous system of target pests, leading to an accumulation of the neurotransmitter acetylcholine. This accumulation results in continuous nerve signal transmission, causing overstimulation, paralysis, and ultimately death of the insect . In research contexts, this compound is a valuable compound for studying non-systemic insecticide action, exhibiting both contact and stomach activity with a relatively short period of insecticidal activity . It is utilized in agricultural research for controlling a spectrum of pests, including lepidopterous larvae, soil insects, and stored-product pests such as weevils and moths in crops like potatoes, cotton, maize, and sugar beet . In veterinary research, it is employed as a model organophosphate for investigating ectoparasite control, with studies demonstrating its efficacy against ticks (e.g., Rhipicephalus sanguineus) and fleas in animals . Furthermore, this compound serves as a critical reference standard in analytical chemistry for residue monitoring and method development in food and environmental samples . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

217075-81-5

Molecular Formula

C12H15N2O3PS

Molecular Weight

298.30 g/mol

IUPAC Name

(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12-

InChI Key

ATROHALUCMTWTB-OWBHPGMISA-N

SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Isomeric SMILES

CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1

Canonical SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Other CAS No.

14816-18-3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

Bay 77488
Baythion
phenylglyoxylonitrile oxime O,O-diethylphosphorothioate
phoxim
Sebacil
Sebacil Pour-on
Valekson
Valexon

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for PHOXIM (B1677734) Production

Traditional methods for synthesizing this compound typically involve a sequence of reactions starting from readily available precursors.

Traditional Synthetic Routes and Their Characteristics

A common traditional route involves the reaction of sodium oxime with hydrochloric acid to produce α-cyanobenzaldehyde oxime. This intermediate is then subjected to thio-phosphorylation using ethyl chloride and gradual addition of sodium hydroxide (B78521) in an alkaline solution. The reaction temperature is often maintained within the range of 25–35°C using cooling jackets.

One patented improvement in traditional synthesis involves initiating polymerization through controlled sodium hydroxide addition. This technique aims to reduce decomposition losses, potentially improving the purity of the crude this compound oil.

Challenges in Conventional Synthesis (e.g., Impurity Control, Safety)

Conventional this compound synthesis routes face several challenges. Impurity control is a significant concern, as the levels and types of impurities can vary depending on the synthesis route, raw materials, and storage conditions. who.intresearchgate.net Impurities can impact the toxicological properties of the final product. researchgate.net

Safety is another critical aspect. Some traditional methods may involve the use of hazardous reagents or generate byproducts that pose risks, such as the high risk of explosion associated with certain intermediates like methyl nitrite (B80452). researchgate.netresearchgate.net The formation of the trans isomer of the intermediate α-cyanobenzaldehyde oxime sodium is also a challenge, as it is a main impurity that is difficult to control and requires further refinement, leading to increased wastewater production. researchgate.netresearchgate.net Furthermore, the esterification step in existing synthetic routes can produce large amounts of wastewater containing hydrochloric acid. google.com

Advanced and Green Synthesis Approaches

In response to the limitations of traditional methods, advanced and green chemistry approaches have been developed to improve the synthesis of this compound, focusing on enhanced efficiency, reduced waste, and improved safety.

Utilization of High-Boiling Nitriles in this compound Synthesis

One advancement involves the introduction of macromolecular alcohols, such as benzyl (B1604629) alcohol, as starting materials, leading to the formation of high-boiling intermediates like benzyl nitrite. researchgate.net This approach enhances safety compared to methods using lower-boiling and more volatile nitrites, which carry a higher risk of explosion. researchgate.netresearchgate.net

Optimization of Intermediate Reactions and Yield

Optimization of intermediate reaction conditions is crucial in modern this compound synthesis. For example, controlling the reaction temperature and time during the formation of α-cyanobenzaldehyde oxime sodium can influence the yield and the proportion of the desired cis isomer. Research has shown that optimizing these conditions can lead to a high proportion (≥99%) of the cis structure, reducing the need for further purification and significantly decreasing wastewater generation. researchgate.net

Specific reaction conditions for the synthesis of this compound from methanol (B129727) have been reported, involving steps with defined reagents, temperatures, and reaction times to achieve high yields at each stage. For instance, one reported synthesis involves the reaction of an intermediate with diethylthiophosphoryl chloride in the presence of NaOH at 45–55°C for 2–3 hours, yielding the product in high yield. researchgate.net

Data on the effect of different alcohols, temperature, and reaction time on the yield and proportion of cis-sodium oxime highlight the importance of optimizing these parameters:

ParameterCondition/AlcoholYield of Sodium Oxime (%)Proportion of cis-Sodium Oxime (%)Source
Different AlcoholMethanol90Data not explicitly stated researchgate.net
Temperature-5℃ to 5℃90Data not explicitly stated researchgate.net
Reaction Time60℃, 6 h90≥99 researchgate.net

Note: Data extracted from snippets; specific values for all conditions/alcohols were not available.

Waste Minimization and Atom Economy in Modern Synthetic Processes

Waste minimization and improving atom economy are key principles of green chemistry applied to this compound synthesis. ijnc.irjocpr.comacs.orgskpharmteco.com Atom economy measures how efficiently the atoms from the starting materials are incorporated into the final product, with a higher percentage indicating less waste. ijnc.irjocpr.comskpharmteco.com

Modern approaches have demonstrated significant improvements in atom economy compared to conventional routes. A comparative analysis showed a 98.5% atom economy in a green method versus 89% in conventional routes. This improvement significantly reduces the E-factor (environmental factor), a measure of the mass of waste produced per unit mass of product, from 8.2 to 2.1.

Innovations in waste utilization have also been implemented. One method integrates byproduct recycling, such as reusing waste sulfuric acid from pesticide production to reduce fresh sulfuric acid consumption and crystallizing sodium sulfate (B86663) from wastewater for recovery as a saleable byproduct. google.com Residual water can also be recycled, eliminating wastewater from specific steps.

Green solvent-based synthesis methods have been developed, replacing toxic solvents like dichloromethane (B109758) and toluene (B28343) with high-boiling alternatives such as polyethylene (B3416737) glycol 400 (PEG-400). These methods can reduce energy consumption and achieve higher isolated yields compared to traditional methods. The use of catalysts that can be recovered and reused also contributes to waste minimization. acs.org

A comparison of different preparation methods highlights the improvements achieved by modern techniques:

ParameterTraditionalWaste-UtilizationGreen MethodSource
Yield (%)85–8992–92.594
WastewaterHighReducedReduced researchgate.net
Atom Economy89%Data not stated98.5%
E-factor8.2Data not stated2.1

Note: Data compiled from snippets.

These advancements demonstrate a clear trend towards more sustainable and efficient synthetic routes for this compound production.

Fundamental Chemical Reactions and Mechanisms of this compound

This compound undergoes various chemical transformations in different environments, including oxidation, reduction, and substitution reactions. Its reactivity is particularly notable in the presence of strong acids and bases.

Oxidation, Reduction, and Substitution Reactions

This compound is susceptible to oxidation, particularly oxidative desulfuration, which converts the thiophosphate (P=S) group to a phosphate (B84403) (P=O) group, forming the oxon analog. chemicalbook.com This oxon is significantly more potent as an acetylcholinesterase inhibitor than this compound itself. chemicalbook.com

Hydrolysis is a key reaction for this compound, leading to its degradation. The rate of hydrolysis is dependent on pH, occurring more rapidly in alkaline conditions. chemicalbook.comchembk.comlookchem.com Studies have shown half-lives of 26.7 days at pH 4, 7.2 days at pH 7, and 3.1 days at pH 9 at 22°C. chemicalbook.comlookchem.com At higher alkalinity (pH 11.5) and temperature (37°C), the half-life is significantly reduced to 145 minutes. chemicalbook.com

Photochemical reactions can also contribute to this compound degradation, leading to the formation of products such as the thiooxime phosphate isomer, tetraethyl pyrophosphate, and its monothio analog. chemicalbook.comlookchem.com The thiono-thiolo rearrangement product, O,O-diethyl α-cyanobenzylideneamino-thiophosphorothioate, has been identified as a major hydrophobic component formed under irradiation, and this transformation is considered an activation step due to its high acetylcholinesterase inhibitory activity. lookchem.com

Microbial degradation of this compound involves processes such as hydrolysis, desulfurization-oxidation, and dealkylation reactions, converting the parent compound into more bioavailable phosphorus. frontiersin.org

Role of Reagents and Reaction Conditions

The chemical transformations of this compound are significantly influenced by the reagents and reaction conditions employed. In synthetic routes, reagents such as diethyl chlorothiophosphate, benzyl alcohol, and sodium nitrite have been utilized. Reactions are typically conducted under controlled temperature and pressure to optimize yield and safety.

In laboratory synthesis, a patented method involves initiating polymerization through controlled sodium hydroxide addition, reacting sodium oxime with hydrochloric acid to generate α-cyanobenzaldehyde oxime, neutralizing residual alkali, adding ethyl chloride, and then gradually introducing NaOH to initiate thio-phosphorylation. Maintaining the reaction temperature between 25-35°C is crucial in this process.

A green synthesis method utilizes high-boiling point solvents like polyethylene glycol 400 (PEG-400) and NaOH as a catalyst at 80°C for 6 hours under solvent-free workup conditions. This method offers advantages such as eliminating the use of certain toxic solvents and reducing energy consumption.

Degradation studies highlight the impact of pH and temperature on hydrolysis rates. chemicalbook.comchembk.comlookchem.com Photodegradation is influenced by light intensity. lookchem.com Microbial degradation is affected by factors such as the presence of specific bacterial strains (e.g., Novosphingobium sp. RL4 or Bacillus amyloliquefaciens YP6) and the composition of the degradation medium. frontiersin.orgnih.gov

Characterization of Major Reaction Products

The degradation of this compound yields various products depending on the reaction pathway. Hydrolysis in soil produces α-hydroxy-imino-phenylacetonitrile and benzoic acid, along with diethyl phosphoric acids. inchem.org

Under photochemical conditions, the thiono-thiolo rearrangement product, O,O-diethyl α-cyanobenzylideneamino-thiophosphorothioate, is a significant hydrophobic metabolite. lookchem.com Other photochemical products include the thiooxime phosphate isomer, tetraethyl pyrophosphate, and its monothio analog. chemicalbook.comlookchem.com

Microbial degradation by strains like Bacillus amyloliquefaciens YP6 has identified O,O-diethylthiophosphoric ester, phoxom (the oxon analog), and α-cyanobenzylideneaminooxy phosphonic acid as metabolites. nih.gov The formation of O,O-diethylthiophosphoric ester (molecular weight 170) is indicated by a molecular ion at m/z 171 ([M + H]⁺) in mass spectrometry, with characteristic ions at m/z 143 and 115 resulting from the loss of ethyl groups. nih.gov

In mammals, the primary metabolic step is hydrolysis to the oxime. chemicalbook.com Oxidative desulfuration to the oxon is also observed, followed by rapid hydrolysis of the oxon to diethyl hydrogen phosphate. chemicalbook.com Major metabolites in urine include the glucuronic and sulfuric acid conjugates of cyanobenzaldoxime. inchem.org

Here is a summary of some characterized reaction products:

Reaction TypeEnvironment/AgentMajor ProductsPubChem CID (if available)
HydrolysisSoilα-hydroxy-imino-phenylacetonitrile, Benzoic acid, Diethyl phosphoric acids-
PhotodegradationLightO,O-diethyl α-cyanobenzylideneamino-thiophosphorothioate, Tetraethyl pyrophosphate, Thiooxime phosphate isomer-
Microbial DegradationBacillus amyloliquefaciens YP6O,O-diethylthiophosphoric ester, Phoxom, α-cyanobenzylideneaminooxy phosphonic acid-
Metabolism (Mammals)Biological SystemsOxime, this compound oxon, Diethyl hydrogen phosphate, Cyanobenzaldoxime conjugates (glucuronic/sulfuric acid)-

Environmental Fate and Transport Dynamics

PHOXIM (B1677734) Persistence and Degradation in Environmental Compartments

The persistence of this compound in the environment is relatively short-lived due to various degradation processes. The rate of breakdown is significantly influenced by the specific conditions of the environmental matrix it is in, particularly soil.

The half-life of this compound, the time it takes for 50% of the initial amount to degrade, shows considerable variability depending on the soil type and experimental conditions (laboratory, greenhouse, or field). In laboratory and field experiments, this compound's half-life in different soils has been observed to range from a single day to about two and a half weeks inchem.org. However, under greenhouse conditions, a significantly longer half-life of about eight weeks has been recorded inchem.org.

Soil microorganisms play a crucial role in the degradation of this compound. Studies comparing sterilized and un-sterilized soil have shown that degradation rates are much quicker in un-sterilized soil nih.gov. In one such study, the half-life of this compound in un-sterilized soil was 48.2 days, whereas in sterilized soil, it extended to 123.6 days, highlighting the significance of microbial degradation nih.gov.

Below is a summary of this compound's half-life in various soil types from different studies.

Half-Life of this compound in Different Soil Environments

Study TypeSoil TypeSoil CharacteristicsHalf-Life
LaboratorySandy Loam0.8% org. matter; 13.6% clay; pH 6.5~1 day inchem.org
LaboratoryClay Loam12.7% org. matter; 1.5% clay; pH 5.6~11 days inchem.org
LaboratorySandy Loam5.85% org. matter; 14.0% clay; pH 5.7~9 days inchem.org
GreenhouseLoamy Sand0.89% C; 31.4% fines; pH 6.0~8 weeks inchem.org
FieldLight Humus3.2% C; 9.8% clay; 10.3% silt; pH 5.2~2 weeks inchem.org
FieldLoamy Sand3.8% C; 15.0% clay; 14.4% silt; pH 6.1~2.5 weeks inchem.org

Several environmental factors significantly influence the rate at which this compound degrades. Key factors include temperature, pH, and the presence of light (photoirradiation).

Temperature and pH: Studies on this compound degradation in river water have demonstrated that increases in both temperature and pH substantially accelerate its breakdown researchgate.netnih.gov. In hydrolysis experiments, the degradation of this compound increased as the pH rose from 4 to 9. The half-life varied from 204 hours at pH 4 to just 10 hours at pH 9 researchgate.net. This indicates that this compound is more stable in acidic conditions and degrades rapidly in alkaline environments. Higher temperatures also generally enhance the rates of chemical and biological degradation processes mdpi.commdpi.com.

Light (Photoirradiation): The presence of light, particularly UV irradiation, significantly enhances the degradation of this compound researchgate.netnih.gov. Photodegradation studies have shown that light exposure leads to much shorter half-lives compared to hydrolysis in the dark. For instance, under illumination, the half-lives of this compound were calculated to be 37, 22, and 9 hours at pH 4, 7, and 9, respectively researchgate.net. This demonstrates that photodegradation is a critical pathway for the dissipation of this compound in environments exposed to sunlight researchgate.net.

Effect of pH and Light on this compound Half-Life in Water

ConditionpHHalf-Life (hours)
Hydrolysis (Dark)4204 researchgate.net
7-
910 researchgate.net
Photodegradation (Light)437 researchgate.net
722 researchgate.net
99 researchgate.net

Soil Adsorption, Mobility, and Leaching Behavior

The movement of this compound within the soil profile is largely restricted by its tendency to adsorb to soil particles. This behavior limits its potential to leach into deeper soil layers and contaminate groundwater.

The mobility of this compound in soil has been investigated using laboratory methods such as soil column and thin-layer chromatography (TLC) studies inchem.org. Soil TLC is a qualitative screening tool used to estimate the mobility of chemicals in a soil environment researchgate.net. In these studies, this compound has been consistently categorized as having low mobility inchem.org. Soil column experiments, which simulate the movement of substances through a soil profile, further confirm the limited vertical movement of this compound inchem.org.

The mobility of pesticides in soil is strongly influenced by the soil's physical and chemical properties, particularly its organic matter and clay content fortunejournals.comnih.gov. Pesticides that are strongly adsorbed to soil particles tend not to leach fortunejournals.com. For this compound, its low mobility is attributed to its adsorption to soil components inchem.org. Soils with higher organic matter and clay content generally exhibit a greater capacity to adsorb pesticides, thereby reducing their mobility nih.govmdpi.com. The degradation rate, which is also influenced by soil composition, indirectly affects mobility, as compounds that degrade quickly have less time to move through the soil profile inchem.org.

Consistent with its low mobility, this compound demonstrates a low potential for leaching into subsoil and adjacent water bodies inchem.org. Field and laboratory leaching experiments have shown that this compound does not typically penetrate deep into the soil. In laboratory soil columns, this compound did not reach a depth below 5 cm, and in field experiments, it was not found below 10 cm inchem.org. The Groundwater Ubiquity Score (GUS), an index used to estimate the leaching potential of pesticides, classifies this compound as having a low leachability potential herts.ac.uk. This suggests a minimal risk of this compound contaminating groundwater through leaching under normal agricultural use inchem.orgwa.gov.

Distribution and Accumulation in Environmental Matrices

Presence in Aquatic Systems (River Water, Agricultural Effluent)

This compound, an organophosphorus insecticide, enters aquatic environments primarily through agricultural runoff. The movement of pesticides from agricultural land into adjacent water bodies is a significant route of environmental contamination epa.govpesticidestewardship.org. Rainfall, snowmelt, or excessive irrigation can transport pesticides dissolved in water or adsorbed to eroded soil particles into streams, rivers, and lakes pesticidestewardship.org. Studies have shown that organophosphate pesticides are routinely detected in water-quality monitoring projects, with agricultural runoff being a primary source of this contamination ucanr.edu.

Once in an aquatic system like a river, the persistence of this compound is influenced by several environmental factors. Research on the degradation of this compound in river water has shown that the process is significantly accelerated by UV irradiation and increases in pH and temperature researchgate.net. Hydrolysis experiments demonstrated that the degradation of this compound ranged from 41% at pH 4 to 85% at pH 9, with half-lives varying from 204 hours to 10 hours, respectively researchgate.net. The presence of light further enhances this degradation researchgate.net.

The contamination of aquatic systems by this compound can lead to its accumulation in aquatic organisms. For instance, monitoring studies have reported the presence of this compound in freshwater fish, indicating its bioavailability and potential for bioaccumulation within the aquatic food chain.

Detailed research findings on the presence of this compound in aquatic systems are summarized in the table below.

Table 1: Research Findings on this compound in Aquatic Systems

Aspect Detailed Research Findings
Entry into Aquatic Systems Enters primarily through agricultural runoff, where it can be transported dissolved in water or adsorbed to soil particles epa.govpesticidestewardship.org.
Degradation in River Water Degradation is a first-order process accelerated by UV irradiation, increased pH, and higher temperatures researchgate.net.
Influence of pH on Hydrolysis Half-life varies significantly with pH, decreasing from 204 hours at pH 4 to 10 hours at pH 9 researchgate.net.
Bioaccumulation This compound has been detected in freshwater fish, indicating its potential for accumulation in aquatic life.

| Identified Degradation Intermediates | Five intermediate compounds have been identified during its degradation in water, including phoxon and O,O,O',O'-tetraethyldithiopyrophosphate researchgate.net. |

Sorption Characteristics on Environmental Materials

The mobility and distribution of this compound in the environment are heavily influenced by its sorption (adsorption and desorption) characteristics on materials such as soil and sediment. Sorption is a key process that affects a pesticide's potential for leaching into groundwater or moving with surface runoff ecetoc.orgepa.gov. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical parameters used to quantify the sorption potential of a chemical ecetoc.orgepa.gov. A high Koc or Kd value indicates that a substance is strongly adsorbed to soil and organic matter, making it less mobile epa.gov.

Research has explored methods to enhance the sorption of this compound to control its release and mobility. For example, studies have investigated the use of modified bentonite as an adsorbent. Bentonite modified by hexadecyl trimethyl ammonium chloride (HTMAC) has been shown to enhance the adsorption of this compound, with the amount of adsorption increasing with the quaternary ammonium loading. This suggests that the properties of the environmental materials can be altered to increase this compound retention. Another study noted that controlled-release formulations using organobentonite can significantly slow the release of this compound compared to standard formulations, indicating strong interaction with the carrier material researchgate.net.

The table below summarizes the key findings regarding the sorption characteristics of this compound.

Table 2: Research Findings on this compound Sorption Characteristics

Aspect Detailed Research Findings
Governing Principles Sorption to soil and sediment is a critical process controlling mobility, leaching, and runoff potential ecetoc.orgepa.gov.
Key Parameters The soil adsorption coefficient (Kd) and organic carbon-water partition coefficient (Koc) are used to measure mobility. High values indicate low mobility epa.gov.
Enhanced Adsorption Bentonite modified with HTMAC can be used to increase the adsorption of this compound.

| Controlled Release | Formulations using organobentonite as a carrier demonstrate a significantly longer release time, indicating strong adsorption to the material researchgate.net. |

Influence of Formulation Type on Environmental Behavior

The formulation of a pesticide product can significantly influence its environmental behavior, including its persistence, mobility, and degradation in the soil researchgate.netresearchgate.net. Studies comparing different formulations of this compound, specifically emulsifiable concentrate (EC) and granules (G), have revealed substantial differences in their environmental fate researchgate.netresearchgate.net.

In a study conducted in a bamboo forest, the half-life of this compound in soil was found to be considerably longer for the granular formulation compared to the emulsifiable concentrate. This suggests that the granular formulation leads to greater persistence in the soil researchgate.netresearchgate.net. The choice of formulation also impacts the leaching potential of this compound. The EC formulation was observed to be more prone to leaching from the topsoil into the subsoil. In contrast, the G formulation exhibited a minimized leaching effect under non-covered cultivation conditions, though this effect was reversed under soil surface mulching conditions researchgate.netresearchgate.net.

Furthermore, the granular formulation resulted in higher residues of the parent this compound compound in bamboo shoots and its metabolites in the soil when compared to the EC formulation researchgate.net. This indicates that the slow-release nature of granules can lead to prolonged availability and uptake. The development of novel formulations, such as those based on organobentonite for controlled release, aims to mitigate some of the environmental risks by extending the release time and potentially reducing leaching and runoff researchgate.net.

The comparative environmental behavior of different this compound formulations is detailed in the table below.

Table 3: Comparison of Environmental Behavior of this compound Formulations (EC vs. G)

Environmental Parameter Emulsifiable Concentrate (EC) Granules (G)
Half-life in Soil 4.1–6.2 days researchgate.netresearchgate.net 31.5–49.5 days researchgate.netresearchgate.net
Leaching Potential Higher potential to leach from topsoil to subsoil researchgate.netresearchgate.net Minimized leaching under non-covered conditions; enhanced under mulching researchgate.netresearchgate.net
Residue Levels Lower residues of parent compound and metabolites researchgate.net Higher residues of parent compound (in plants) and metabolites (in soil) researchgate.net

| Environmental Risk | Shorter persistence researchgate.netresearchgate.net | Prolonged persistence may pose a long-term environmental risk researchgate.netresearchgate.net |

Degradation Pathways and Mechanistic Insights

Photodegradation Mechanisms and Kinetics

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental dissipation of phoxim (B1677734). The mechanisms and speed of this process are influenced by direct light absorption and the presence of photocatalysts.

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. This compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a component of sunlight. Studies have shown that UV irradiation significantly accelerates the degradation of this compound, with the process typically following first-order kinetics acs.orgnih.govresearchgate.net. This means that the rate of degradation is directly proportional to the concentration of this compound. The energy from UV light can break the chemical bonds within the this compound molecule, initiating its breakdown into smaller, simpler compounds ekb.eg. The intensity of the sunlight and the duration of exposure are key factors that influence the rate of this degradation process ekb.eg.

To enhance the degradation of this compound, researchers have explored the use of photocatalysts, such as titanium dioxide (TiO2). Doping TiO2 with lanthanum (La) has been shown to create a more efficient photocatalyst for this compound degradation in aqueous solutions under UV irradiation acs.orgscribd.comnih.govacs.org. The presence of La-doped TiO2 nanoparticles significantly increases the rate of this compound decomposition acs.orgscribd.comnih.gov.

The efficiency of this photocatalytic degradation is influenced by several factors. The level of lanthanum doping is crucial; an optimal doping level enhances the separation of electron-hole pairs, which are essential for the photocatalytic reaction, thereby increasing the degradation efficiency acs.orgscribd.com. However, excessive doping can have a detrimental effect scribd.com. The temperature at which the catalyst is calcined also affects its performance acs.orgnih.gov. Furthermore, the initial pH of the solution plays a significant role, with studies indicating that a pH of 4.43 provides the optimal condition for the photocatalytic degradation of this compound using La-doped TiO2 acs.orgscribd.comnih.gov. Under these optimized conditions, almost complete decomposition of this compound can be achieved within a few hours of UV irradiation scribd.comnih.govacs.org.

Table 1: Factors Affecting Photocatalytic Degradation of this compound with La-Doped TiO2

FactorOptimal Condition/ObservationReference
La-Doping Level Enhances photoactivity up to a certain level by improving electron-hole pair separation. acs.orgscribd.com
Calcination Temperature Affects the efficiency of the photocatalyst. acs.orgnih.gov
Initial pH Optimal degradation efficiency observed at pH 4.43. acs.orgscribd.comnih.gov

In studies of this compound degradation in river water, five major intermediates have been identified: this compound-oxon, this compound-oxon dimer, O,O,O′,O′-tetraethyldithiopyrophosphate, O,O,O′-triethyl-O′-2-hydroxyethyldithiopyrophosphate, and O,O,O′-triethyl-O′-2-hydroxyethyldisulfinylpyrophosphate acs.orgnih.gov. Based on the identification of these intermediates, two primary degradation pathways have been proposed. One pathway involves the conversion of the thiophosphoryl group to a phosphoryl group, forming this compound-oxon, which can then dimerize acs.orgnih.gov. The other pathway involves nucleophilic substitution and photolysis, leading to the formation of O,O,O′,O′-tetraethyldithiopyrophosphate, which then undergoes further hydroxylation and sulfur oxidation acs.orgnih.gov.

The stability of this compound in the environment is influenced by a combination of factors that can either accelerate or inhibit its degradation.

Light: As discussed, exposure to UV light is a primary driver of this compound degradation acs.orgnih.govresearchgate.net. The intensity and wavelength of the light play a significant role in the rate of photolysis semanticscholar.org.

pH: The pH of the surrounding medium has a substantial impact on the degradation rate of this compound. An increase in pH generally leads to a higher rate of degradation acs.orgnih.govresearchgate.net.

Temperature: Higher temperatures tend to accelerate the degradation of this compound acs.orgnih.govresearchgate.net. An increase in temperature can enhance the rates of both hydrolytic and photolytic degradation processes thermofisher.com.

Formulations: The formulation of the pesticide product can affect its photostability. For instance, microencapsulation has been shown to increase the UV-resistant ability of this compound compared to emulsifiable concentrates researchgate.net.

Hydrolytic Degradation Pathways

Hydrolysis, the reaction of a compound with water, is another significant pathway for the degradation of this compound in the environment, particularly in aqueous systems.

The rate of this compound hydrolysis is highly dependent on the pH of the water. The degradation of this compound increases as the pH becomes more alkaline researchgate.net. This is attributed to the fact that the phosphate (B84403) ester bond in the this compound molecule is susceptible to hydrolysis, especially under alkaline conditions researchgate.net.

Research has demonstrated this pH dependency through kinetic studies. For example, in one study, the degradation of this compound ranged from 41% at pH 4 to 85% at pH 9 during hydrolysis experiments researchgate.net. The half-life of this compound, which is the time it takes for half of the initial concentration to degrade, varies significantly with pH. At pH 9, the half-life was found to be as short as 10 hours, while at pH 4, it was 204 hours researchgate.net. The presence of light further accelerates this degradation, with half-lives of 37, 22, and 9 hours calculated for pH 4, 7, and 9, respectively, under illumination researchgate.net. This indicates that under alkaline conditions, hydrolysis is a dominant mechanism for this compound removal, even in the presence of light researchgate.net.

Table 2: Half-life of this compound at Different pH Values

ConditionpH 4pH 7pH 9Reference
Hydrolysis (dark) 204 hours-10 hours researchgate.net
Photodegradation (light) 37 hours22 hours9 hours researchgate.net

Identification of Hydrolysis Products

The hydrolysis of this compound is a primary degradation pathway, leading to the formation of several breakdown products. Under alkaline conditions, the phosphate ester bond of the this compound molecule is particularly unstable and susceptible to hydrolysis researchgate.netacs.org. High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) has been a key analytical technique for identifying the intermediates formed during this process researchgate.netacs.org.

Key hydrolysis products that have been identified include phoxom, which is formed through the conversion of the thiophosphoryl group (P=S) to a phosphoryl group (P=O) researchgate.netacs.org. Phoxom can further react to form a dimer researchgate.netacs.org. Another significant pathway involves nucleophilic substitution, which can lead to the formation of O,O,O′,O′-tetraethyldithiopyrophosphate researchgate.netacs.org. This intermediate can then undergo further reactions such as hydroxylation or sulfur oxidation to produce other compounds researchgate.netacs.org. In studies of animal metabolism, hydrolysis leads to the formation of diethyl phosphoric acid and O,O-diethyl phosphorothioic acid inchem.orginchem.org.

Table 1: Identified Hydrolysis Products of this compound

Hydrolysis Product Formation Pathway Reference
Phoxom Conversion of thiophosphoryl to phosphoryl group researchgate.netacs.org
Phoxom Dimer Dimerization of phoxom researchgate.netacs.org
O,O,O′,O′-tetraethyldithiopyrophosphate Nucleophilic substitution and photolysis researchgate.netacs.org
O,O,O′,O′-triethyl-O′-2-hydroxyethyldithiopyrophosphate Hydroxylation of O,O,O′,O′-tetraethyldithiopyrophosphate researchgate.netacs.org
O,O,O′,O′-triethyl-O′-2-hydroxyethyldisulfinylpyrophosphate Sulfur oxidation and hydroxylation of O,O,O′,O′-tetraethyldithiopyrophosphate researchgate.netacs.org
Diethyl phosphoric acid Hydrolysis of the phosphor ester bond inchem.orginchem.org
O,O-diethyl phosphorothioic acid Hydrolysis of the phosphor ester bond inchem.orginchem.org

Metal Ion Promoted Hydrolysis Mechanisms

The hydrolysis of organophosphorus pesticides like this compound can be significantly accelerated by the presence of dissolved metal ions researchgate.net. Studies have demonstrated the catalytic effect of silver ions (Ag+) on this compound degradation researchgate.net. The underlying mechanism involves the metal ion acting as an electrophile. It coordinates with the sulfur atom of the P=S group, which enhances the electrophilicity of the central phosphorus atom. This coordination makes the phosphorus center more susceptible to nucleophilic attack by solvents, such as methanol (B129727) in experimental settings . This catalytic enhancement is a key factor in the abiotic degradation of this compound in environments where such metal ions are present . The degradation in the presence of Ag+ has been shown to follow first-order exponential decay kinetics researchgate.net.

Microbial Biotransformation and Biodegradation Pathways

Isolation and Characterization of this compound-Degrading Microorganisms

The biodegradation of this compound is a crucial process for its removal from contaminated environments. Researchers have isolated and identified several microorganisms with the capability to break down this pesticide.

Novosphingobium sp. : Strain RL4, identified as a species of Novosphingobium, was isolated from the rhizosphere soil of rhubarb that had long-term exposure to this compound contamination frontiersin.orgbohrium.com. This bacterial strain has demonstrated the ability to efficiently degrade this compound frontiersin.orgbohrium.com. To improve its practical application for bioremediation, strain RL4 has been immobilized using sodium alginate and attapulgite (B1143926), which enhances its stability and reusability frontiersin.orgbohrium.comresearchgate.net. The immobilized bacteria showed high degradation efficiency, removing over 89% of this compound within 72 hours, and maintained over 80% efficiency after five cycles of reuse frontiersin.orgbohrium.com.

Bacillus amyloliquefaciens : Strain YP6 of Bacillus amyloliquefaciens is another bacterium identified for its this compound degradation capabilities nih.govnih.gov. This strain can grow rapidly and degrade this compound efficiently in nutrient-rich media and is also capable of utilizing this compound as its sole source of phosphorus in a mineral salt medium nih.govnih.gov. Optimization studies using response surface methodology determined the ideal conditions for this compound degradation by YP6 to be a temperature of 40°C and a pH of 7.20 nih.gov. Under these optimal conditions, the strain achieved a degradation rate of over 96% within 48 hours nih.gov.

Enzymatic Mechanisms of Biodegradation

The microbial breakdown of this compound is facilitated by a series of enzymatic reactions. The primary mechanisms involved are hydrolysis, desulfurization-oxidation, and dealkylation frontiersin.org.

Hydrolysis : This is a key initial step where enzymes cleave the ester bond in the this compound molecule. In a gut bacterium designated D39, a novel gene, phoD, was identified that encodes an enzyme responsible for degrading this compound into O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile nih.gov.

Desulfurization-Oxidation : This process involves the oxidative conversion of the thion (P=S) group to the more reactive oxon (P=O) form, creating the metabolite phoxom frontiersin.org. This conversion is often a prelude to hydrolysis.

Dealkylation : This mechanism involves the removal of ethyl groups from the phosphate ester portion of the molecule frontiersin.org.

Transcriptomic analysis of Bacillus amyloliquefaciens YP6 revealed that genes encoding for hydrolase, oxidase, and NADPH-cytochrome P450 reductase were significantly upregulated in the presence of this compound. This suggests their direct involvement in the hydrolysis, sulfoxidation, and O-dealkylation of the pesticide, respectively researchgate.netnih.gov.

Metabolic Intermediates and Proposed Degradation Pathways by Specific Strains

The enzymatic activities of degrading microorganisms result in a variety of metabolic intermediates. The identification of these intermediates is crucial for proposing detailed degradation pathways.

For Novosphingobium sp. RL4 , two distinct degradation pathways have been proposed frontiersin.org:

Hydrolysis of this compound to 4-hydroxyquinazoline and O,O-diethylthiophosphoric ester, which is then followed by dealkylation to produce phosphate compounds.

Oxidative desulfurization of this compound to its oxon analog, phoxom. Phoxom subsequently undergoes O-dealkylation and hydrolysis, eventually yielding phosphates that the microbe can utilize for growth frontiersin.org.

For Bacillus amyloliquefaciens YP6 , liquid chromatography-mass spectrometry confirmed the formation of metabolites such as O,O-diethylthiophosphoric ester, phoxom, and α-cyanobenzylideneaminooxy phosphonic acid researchgate.netnih.govnih.gov.

Table 2: Metabolic Intermediates of this compound from Microbial Degradation

Microbial Strain Metabolic Intermediate Analytical Method Reference
Bacillus amyloliquefaciens YP6 O,O-diethylthiophosphoric ester LC-MS researchgate.netnih.govnih.gov
Bacillus amyloliquefaciens YP6 Phoxom LC-MS researchgate.netnih.govnih.gov
Bacillus amyloliquefaciens YP6 α-cyanobenzylideneaminooxy phosphonic acid LC-MS researchgate.netnih.govnih.gov
Novosphingobium sp. RL4 4-hydroxyquinazoline - frontiersin.org
Novosphingobium sp. RL4 O,O-diethylthiophosphoric ester - frontiersin.org
Novosphingobium sp. RL4 Phoxom - frontiersin.org
Gut bacterium D39 O,O-diethyl hydrogen phosphorothioate - nih.gov

Transcriptomic and Metabolomic Approaches in Biodegradation Studies

Modern "omics" technologies provide powerful tools for understanding the complex biological processes involved in pesticide biodegradation at the molecular level mdpi.comnih.gov.

Transcriptomics , which studies the complete set of RNA transcripts produced by an organism, has been applied to investigate the response of microorganisms to this compound. In the case of Bacillus amyloliquefaciens YP6, transcriptome analysis was used to gain insight into the this compound-stress response researchgate.netnih.gov. This approach successfully identified the significant upregulation of specific genes encoding hydrolases, oxidases, and reductases, which confirmed their crucial roles in the enzymatic degradation pathways of this compound researchgate.netnih.gov.

Metabolomics , the study of the complete set of small-molecule metabolites within a cell or organism, is instrumental in identifying the intermediates and final products of biodegradation, thereby helping to elucidate the metabolic pathways mdpi.comnih.gov. While specific metabolomic studies focused solely on this compound are emerging, the combined use of transcriptomic and metabolomic analyses represents a comprehensive strategy to unravel the complete mechanisms of biodegradation nih.gov. This dual approach allows researchers to link the expression of specific genes (transcriptome) to the resulting metabolic changes and breakdown products (metabolome), providing a holistic view of how microorganisms adapt to and detoxify pollutants like this compound nih.gov.

Table of Mentioned Chemical Compounds

Compound Name
2-hydroxyimino-2-phenylacetonitrile
4-hydroxyquinazoline
alpha-cyanobenzaldoxime
α-cyanobenzylideneaminooxy phosphonic acid
Diethyl phosphoric acid
Hippuric acid
O,O-diethyl hydrogen phosphorothioate
O,O-diethyl phosphorothioic acid
O,O-diethylthiophosphoric ester
O,O,O′,O′-tetraethyldithiopyrophosphate
O,O,O′,O′-triethyl-O′-2-hydroxyethyldisulfinylpyrophosphate
O,O,O′,O′-triethyl-O′-2-hydroxyethyldithiopyrophosphate
This compound
Phoxom
Phoxom Dimer

Environmental Transformation Products and Their Characteristics

The degradation of this compound in the environment leads to the formation of various transformation products, which are generated through a combination of abiotic and biotic processes. These products exhibit different chemical characteristics and environmental fates compared to the parent compound.

Formation of Transformation Products via Abiotic and Biotic Processes

This compound's transformation in the environment is a multifaceted process involving both non-biological (abiotic) and biological (biotic) pathways. Abiotic degradation is largely driven by hydrolysis and photolysis, particularly in aqueous environments. The rate of these processes is significantly influenced by environmental factors such as pH, temperature, and the presence of UV irradiation acs.orgresearchgate.netnih.gov. For instance, the degradation of this compound in river water is accelerated by increased pH, temperature, and UV light acs.orgnih.gov. Under alkaline conditions, hydrolysis is a major mechanism for this compound removal researchgate.net. Photodegradation, influenced by light, also plays a crucial role, leading to the formation of various photoproducts inchem.org. Key abiotic transformation products identified in water include phoxom, phoxom dimer, O,O,O',O'-tetraethyldithiopyrophosphate, and its hydroxylated and oxidized derivatives acs.orgnih.gov.

Biotic transformation is primarily mediated by microorganisms in the soil and water, as well as by enzymes in plants and animals. Soil microorganisms play a significant role in the degradation of this compound, as evidenced by the much faster degradation rates in un-sterilized soil compared to sterilized soil nih.gov. This microbial action leads to the hydrolysis of the this compound molecule, resulting in metabolites such as alpha-hydroxy-imino-phenylacetonitrile, benzoic acid, and diethyl phosphoric acids inchem.org. In plants, metabolism of this compound involves photochemical degradation on the leaf surface and the formation of hydrolysis products, which can then be conjugated with carbohydrates inchem.org. In mammals, this compound is rapidly metabolized and excreted, with major metabolites including diethyl phosphoric acid and O,O-diethyl phosphorothioic acid formed through hydrolysis inchem.org.

Characterization of Major Environmental Metabolites (e.g., PHOXOM, Diethyl Phosphoric Acids)

Among the various transformation products of this compound, phoxom and diethyl phosphoric acids are of significant interest due to their frequent detection in environmental and biological samples.

Phoxom is the oxygen analog of this compound, formed by the conversion of the thiophosphoryl group (P=S) to a phosphoryl group (P=O) acs.orgresearchgate.net. This transformation can occur through both abiotic and biotic pathways. In aquatic environments, the formation of phoxom has been identified as a key step in the degradation of this compound, often preceding further reactions such as dimerization acs.orgnih.gov. The formation of the oxygen analog is a common activation step for organothiophosphate insecticides.

Diethyl Phosphoric Acids represent a group of hydrolysis products resulting from the cleavage of the phosphate ester bond in this compound. These include O,O-diethyl phosphorothioic acid and diethylphosphoric acid inchem.org. These compounds are found as metabolites in soil following microbial degradation and are also major metabolites in mammals after oral administration inchem.org. Diethyl phosphoric acid is a colorless, soluble compound georganics.sk. The presence of these acids in urine is often used as a biomarker for exposure to organophosphate pesticides georganics.sk.

Other notable metabolites include compounds formed from the breakdown of the aromatic portion of the this compound molecule. In soil, hydrolysis can lead to the formation of alpha-hydroxy-imino-phenylacetonitrile and subsequently benzoic acid inchem.org. In plants, the hydrolysis product, cyanobenzaldoxime, can be conjugated with sugars inchem.org.

The table below summarizes the major environmental transformation products of this compound and the processes leading to their formation.

Transformation ProductFormation Pathway(s)Environmental Compartment(s)
Phoxom Abiotic (Photolysis, Hydrolysis), Biotic (Microbial oxidation)Water, Soil
Phoxom Dimer Abiotic (Further reaction of Phoxom)Water
O,O-Diethyl Phosphorothioic Acid Biotic (Hydrolysis in mammals and microorganisms), Abiotic (Hydrolysis)Soil, Water, Mammals
Diethylphosphoric Acid Biotic (Hydrolysis in mammals and microorganisms), Abiotic (Hydrolysis)Soil, Water, Mammals
alpha-Hydroxy-imino-phenylacetonitrile Biotic (Hydrolysis in soil)Soil
Benzoic Acid Biotic (Further degradation of alpha-Hydroxy-imino-phenylacetonitrile)Soil
Cyanobenzaldoxime Abiotic (Photolysis), Biotic (Hydrolysis in plants)Water, Plants

Advanced Analytical Methodologies for Phoxim Research

Chromatographic Techniques for PHOXIM (B1677734) Quantification

Chromatographic techniques play a vital role in separating this compound from complex sample matrices before detection and quantification. Various chromatographic methods, coupled with different detectors, have been developed and applied for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. HPLC coupled with detectors such as Ultraviolet (UV) and Diode Array Detection (DAD) offers a sensitive and selective approach for this compound analysis in diverse samples.

Studies have demonstrated the application of HPLC with UV detection for the analysis of this compound residues in pig tissues, including liver, kidney, muscle, and fat. fao.org An early method involved extraction and partitioning, followed by HPLC with UV detection at 285 nm. fao.org This method reported recoveries between 82-90% at 0.1 mg/kg fortification levels and 85-90% at 1 mg/kg, with a limit of detection (LOD) of 0.01 mg/kg. fao.org Further refinements to HPLC methods for tissue analysis included additional clean-up steps using solid phase extraction (SPE), improving recoveries and lowering detection limits to 0.002-0.003 mg/kg. fao.org Recoveries in these improved methods ranged from 67-68% for fat, 72% for kidney, 52-55% for liver, and 71-75% for muscle at fortification levels of 0.01 and 0.05 mg/kg. fao.org A revised method showed improved recoveries for kidney (82-108%) and fat (77-86%), while muscle (52-89%) and liver (56-69%) showed less improvement. fao.org

HPLC with DAD has also been employed for this compound analysis, offering the advantage of obtaining spectral information for peak identification. An improved method for determining this compound residue in stored wheat utilized HPLC with DAD at 280 nm. nih.gov This method involved extraction with petroleum ether (PE) in darkness, which showed improved extraction efficiency compared to acetone. nih.gov The method exhibited a good linear calibration (R2 = 0.9999) in the concentration range of 0.005 to 0.253 mg/kg. nih.gov Recoveries at spiked concentrations of 0.02, 0.05, and 0.10 mg/kg ranged from 83.3% to 106.3% with relative standard deviations (RSD) between 6.5% and 8.0%. nih.gov The LOD was determined to be 0.002 mg/kg, and the limit of quantification (LOQ) was estimated at 0.006 mg/kg. nih.gov Another application of HPLC with DAD is the determination of this compound residues in garlic, with a reported detection limit of 0.02 mg/kg and recoveries greater than 76%. spkx.net.cn

Data from HPLC studies:

MatrixDetection MethodFortification Level (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Pig TissuesHPLC-UV (285 nm)0.182-900.01- fao.org
Pig TissuesHPLC-UV (285 nm)185-900.01- fao.org
Pig TissuesHPLC-UV (285 nm)0.01, 0.0552-750.002-0.0030.01 fao.org
Pig TissuesHPLC-UV (285 nm)0.01, 0.0556-1080.002-0.0030.01 fao.org
Stored WheatHPLC-DAD (280 nm)0.02, 0.05, 0.1083.3-106.30.0020.006 nih.gov
GarlicHPLC-DAD->760.02- spkx.net.cn

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. GC-MS provides high sensitivity and selectivity through the characteristic fragmentation patterns of the analyte.

GC-MS has been established as an analytical method for residual analysis of this compound in agricultural products, often utilizing selected ion monitoring (SIM) for enhanced sensitivity. epa.gov The technique is frequently used as a reference method for pesticide analysis. researchgate.net GC-MS/MS, a more advanced version, offers even greater selectivity and lower detection limits by monitoring specific transitions of fragmented ions. This technique has been applied for the analysis of pesticide residues, including this compound, in various matrices such as fish feed and fruit and vegetables. eurl-pesticides.eueurl-pesticides.eu In fish feed analysis, GC-MS/MS was used to determine this compound residues with an LOQ of 0.005 mg/kg for many compounds. eurl-pesticides.eu For fruit and vegetables, a method using ethyl acetate (B1210297) extraction followed by GC-MS/MS and LC-MS/MS detection was validated, showing linearity up to 0.4 mg/kg for GC-MS/MS analysis. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of this compound and its metabolites, particularly in complex biological and environmental matrices. LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS is widely used in metabolomics studies for both quantitative and qualitative analysis of metabolites. nih.gov The technique is particularly valuable for identifying metabolites in complex biological samples due to its ability to couple with various column chemistries, allowing for the separation of compounds with a wide range of polarities. nih.govthermofisher.com Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, suitable for semi-polar and polar compounds, and it typically forms intact molecular ions, which is helpful for initial identification. thermofisher.com Tandem MS (MS/MS) provides fragmentation data that is crucial for confirming the identity of metabolites by comparing spectra to libraries or through manual interpretation. nih.govthermofisher.com

LC-MS/MS has been successfully applied for the simultaneous determination of this compound and its photo-transformation metabolite, O,O-diethyl alpha-cyanobenzylideneamino-thiophosphonate (DCTP), in chicken and quail eggs. nih.govresearchgate.net This method utilized reversed-phase LC-MS/MS in positive-ion ESI mode with multiple reaction monitoring (MRM) for identification and quantification. nih.govresearchgate.net Tebufenozide was used as an internal standard. nih.govresearchgate.net The method showed good linearity with correlation coefficients ranging from 0.998 to 0.999 for both analytes in blank egg extracts. nih.govresearchgate.net Recoveries at fortification levels of 0.02, 0.05, and 0.125 mg/kg ranged from 81.3% to 93.6% for this compound and 83.3% to 90.1% for DCTP. nih.govresearchgate.net The matrix effect was found to be less than 2%. nih.govresearchgate.net Decision limits (CCα) and detection capabilities (CCβ) were in the range of 0.0005-0.0044 and 0.0054-0.0224 mg/kg, respectively. nih.govresearchgate.net

LC-MS/MS is also used for the analysis of this compound and its metabolites in other matrices. For example, in a study on the degradation of this compound by Bacillus amyloliquefaciens YP6, LC-MS was used to confirm the identity of this compound metabolites, including O,O-diethylthiophosphoric ester, phoxom, and α-cyanobenzylideneaminooxy phosphonic acid. researchgate.net Furthermore, LC-MS/MS is part of comprehensive methods for the simultaneous determination of a large number of pesticides and their metabolites, including this compound, in food products like cabbage. sigmaaldrich.com

Data from LC-MS/MS studies:

MatrixAnalytesIonization ModeDetection ModeFortification Levels (mg/kg)Recovery (%)Linearity (r²)Reference
Chicken EggsThis compound, DCTPESI+MRM0.02, 0.05, 0.12581.3-93.6 (this compound), 83.3-90.1 (DCTP)0.998-0.999 nih.govresearchgate.net
Quail EggsThis compound, DCTPESI+MRM0.02, 0.05, 0.12581.3-93.6 (this compound), 83.3-90.1 (DCTP)0.998-0.999 nih.govresearchgate.net
CabbageThis compound & metabolites-MRM0.01-0.267.2-108>0.9950 sigmaaldrich.com

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical methods offer alternative or complementary approaches for this compound detection, often providing rapid and sometimes non-destructive analysis.

Near-Infrared (NIR) Spectroscopy for Detection

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive technique that has been explored for the detection of this compound residues. researchgate.netnih.govresearchgate.netspgykj.com This method relies on the absorption of NIR light by molecular bonds, providing a spectral fingerprint of the analyte.

NIR spectroscopy has been applied for the direct detection of this compound residues. researchgate.netnih.govresearchgate.net A sample pretreatment method involving mixing samples with silica (B1680970) gel as a sorbent to extract and enrich low-concentration samples has been introduced to improve the detection limit of NIR. researchgate.netnih.gov Diffuse reflection spectra were measured on the silica gel. researchgate.netnih.gov Calibration models were developed using partial least square regression (PLSR). researchgate.netnih.gov Studies have indicated that while the prediction capacity of models may decrease with a reduction in concentration gradient, a high correlation coefficient with the concentration of this compound in samples can still exist. researchgate.netnih.gov Experiments have shown that the silica gel pretreatment method is effective in enriching low-concentration analytes, thereby lowering the detection limit of NIR. researchgate.netnih.gov This technique shows potential for detecting low concentrations of pesticide residues. researchgate.netnih.gov For instance, experiments with concentration gradients of 0.5 mg/L and 0.25 mg/L showed cross-validation correlation coefficients of 0.958 and 0.924, respectively. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive spectroscopic technique that utilizes the enhanced Raman scattering signal of analytes adsorbed on noble metal nanostructures. SERS offers rapid and sensitive detection, making it a promising tool for trace analysis of pesticides like this compound. rsc.orgifoodmm.cnmdpi.comdntb.gov.uanih.gov

SERS has been successfully applied for the detection of this compound residues in various matrices, including edible chrysanthemum and orange surfaces. rsc.orgmdpi.comdntb.gov.ua The technique allows for qualitative and semi-quantitative detection of this compound. rsc.org For example, SERS detection of this compound on orange surfaces using Ag nanoparticle modified PDMS as a substrate achieved a limit of detection (LOD) of 15.69 μg/L. mdpi.comdntb.gov.ua SERS can also be used for the simultaneous identification of multiple pesticides, including this compound, in mixed samples. rsc.orgmdpi.comdntb.gov.ua Studies have shown linear relationships between characteristic SERS bands and this compound concentrations. mdpi.comdntb.gov.ua SERS offers advantages such as simple pre-processing, high sensitivity, simple operation, and real-time, non-destructive detection. ifoodmm.cn While SERS is a powerful tool for trace analysis, it is often considered a supplemental tool in chemical analysis, complementing techniques like chromatographic mass spectrometry. nih.gov

Data from SERS studies:

MatrixSERS SubstrateDetection TypeLOD (μg/L)Reference
Edible ChrysanthemumGraphene oxide/Au nanoparticle cellulose (B213188) membraneQualitative, Semi-quantitative8.13 ng/mL rsc.org
Orange SurfacesAg nanoparticle modified PDMSQualitative, Semi-quantitative15.69 mdpi.comdntb.gov.ua

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a promising avenue for rapid, sensitive, and cost-effective detection of this compound. Research in this area focuses on modifying electrode surfaces with advanced materials to enhance the sensor's performance characteristics, such as sensitivity, selectivity, and detection limits.

Various materials have been explored for electrode modification, including graphene, molecularly imprinted polymers (MIP), gold nanoparticles (AuNPs), Ti₃C₂ MXene/MoS₂, and MXene-CNTs researchgate.netmdpi.comnih.govgoogle.comrsc.org. These materials contribute to improved electrochemical properties, increased surface area for analyte interaction, and enhanced catalytic activity towards this compound.

For instance, a molecularly imprinted polymer (MIP) film created on a graphene-modified electrode demonstrated a linear detection range for this compound from 8.0×10⁻⁷ to 1.4×10⁻⁴ mol L⁻¹ with a detection limit of 2.0×10⁻⁸ mol L⁻¹ (S/N = 3) researchgate.net. Another study utilizing a Ti₃C₂ MXene/MoS₂@AuNPs ternary nanocomposite constructed an electrochemical enzyme biosensor for this compound detection, achieving a significant response in the range of 1 × 10⁻¹³ M to 1 × 10⁻⁷ M with an ultra-low detection limit of 5.29 × 10⁻¹⁵ M nih.gov.

Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry are commonly used to evaluate the performance of these sensors researchgate.net. These methods measure changes in current or potential resulting from the electrochemical reaction of this compound at the modified electrode surface. Studies have shown that developed electrochemical sensors exhibit good repeatability, stability, and selectivity, making them suitable for analyzing this compound in complex matrices like cucumber and fruit samples researchgate.netnih.govrsc.org.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in this compound analysis, aiming to isolate and concentrate the analyte from the sample matrix while removing interfering substances. Various techniques are employed depending on the sample type and the analytical method used for detection.

Solid-Phase Extraction (SPE) for Pre-concentration

Different types of SPE sorbents have been applied for this compound. For example, NH₂ solid phase extraction columns were used for purifying this compound residues extracted from potato and soil samples cabidigitallibrary.org. Octadecylsilica disks (C18) have also been employed for SPE of this compound from environmental samples like water, apples, and vegetables tandfonline.comcapes.gov.br. SPE is often coupled with techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) cabidigitallibrary.orgtandfonline.comnih.govjst.go.jp. The use of SPE as a pretreatment step helps to remove interfering substances and concentrate the this compound analyte, contributing to lower limits of quantitation nih.gov.

Optimized Solvent Extraction Methods

Solvent extraction is a fundamental step in isolating this compound from solid and liquid samples. The choice of solvent and extraction conditions is crucial for achieving high extraction efficiency.

Acetonitrile has been reported as an effective extraction solvent for this compound residues in matrices such as potato, soil, and bamboo shoots cabidigitallibrary.orgjst.go.jp. For stored wheat samples, petroleum ether demonstrated better extraction efficiency for this compound compared to acetone, particularly when extraction was performed in darkness nih.gov.

More advanced solvent-based techniques like dispersive liquid-liquid microextraction (DLLME) have been developed for the analysis of this compound in water samples. These methods utilize small volumes of extraction and disperser solvents, allowing for high enrichment factors. Studies have employed ionic liquids or low-density organic solvents in DLLME for this compound extraction from water, achieving high recoveries and enrichment factors nih.govnih.gov. Pressurized liquid extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers an efficient alternative for extracting this compound from solid matrices by using elevated temperature and pressure with organic solvents researchgate.neticm.edu.pl. Optimization of parameters such as solvent type, volume, extraction time, and temperature is critical for maximizing extraction efficiency in these methods nih.govnih.govnih.govresearchgate.net.

Method Validation and Performance Metrics (e.g., LOD, LOQ, Recovery, Precision)

Method validation is a systematic process to ensure that an analytical method is suitable for its intended purpose. Key performance metrics are evaluated to demonstrate the method's reliability and accuracy.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters. LOD is the lowest analyte concentration that can be reliably detected, often defined by a signal-to-noise ratio of 3:1 thehealthmaster.com. LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically corresponding to a signal-to-noise ratio of 10:1 thehealthmaster.com. Reported LOD values for this compound analysis vary depending on the method and matrix, ranging from 5.29 × 10⁻¹⁵ M for an electrochemical biosensor in fruits to 0.02 mg/kg for HPLC in potato and soil nih.govcabidigitallibrary.org. LOQ values have been reported as low as 0.006 mg/kg in stored wheat and 0.005 mg/kg in cabbage and soil using HPLC-based methods nih.govresearchgate.net.

Recovery studies assess the accuracy of the method by determining the percentage of analyte recovered from spiked samples. Acceptable recovery ranges are typically defined within validation guidelines. Reported average recoveries for this compound in various matrices using different methods generally fall within the range of 80% to 110% cabidigitallibrary.orgnih.govnih.govnih.govnih.govresearchgate.netfao.org. For instance, recoveries in cucumber samples using an electrochemical sensor ranged from 98.06% to 101.13% researchgate.net, while recoveries in potato, shoots, and soil using HPLC with SPE were between 89.7% and 109.1% cabidigitallibrary.org.

Precision evaluates the agreement between independent sets of measurements obtained from the same homogeneous sample under specified conditions. It is commonly expressed as the Relative Standard Deviation (RSD). Precision can be assessed at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variation), and reproducibility (between-laboratory variation) thehealthmaster.com. Reported RSD values for this compound analysis are generally below 10%, indicating good precision for various methods and matrices cabidigitallibrary.orgnih.govnih.govnih.govresearchgate.netresearchgate.netfao.org. For example, RSDs for this compound in potato, shoots, and soil were between 1.0% and 5.6% cabidigitallibrary.org, and in water samples using DLLME-HPLC, RSDs were in the range of 4.4% to 6.3% nih.gov.

Method validation also includes evaluating selectivity and specificity to ensure the method accurately measures this compound without interference from other compounds present in the sample matrix fao.orgeuropa.eu. Studies have demonstrated that developed methods for this compound analysis exhibit good selectivity, with minimal interference from other pesticides or matrix components researchgate.netnih.govgoogle.comfao.org.

The table below summarizes some reported performance metrics for this compound analysis using different analytical methods and matrices:

MethodMatrixLODLOQRecovery (%)RSD (%)Citation
Graphene-MIP Electrochemical SensorCucumber2.0 × 10⁻⁸ mol L⁻¹-98.06 - 101.13- researchgate.net
Ti₃C₂ MXene/MoS₂@AuNPs Electrochemical BiosensorFruits5.29 × 10⁻¹⁵ M--Excellent nih.gov
HPLC-UV with NH₂ SPEPotato, Soil0.02 mg/kg-89.7 - 109.11.0 - 5.6 cabidigitallibrary.org
HPLC-DAD after Petroleum Ether ExtractionStored Wheat0.002 mg/kg (S/N 3)0.006 mg/kg (S/N 10)83.3 - 106.36.5 - 8.0 nih.gov
SPE-dcCL-EIAEnvironmental Water-< 0.1 ng/mL62.5 - 131.7- nih.gov
DLLME-HPLC-DADWater0.1 - 0.3 ng mL⁻¹-82.2 - 104.04.4 - 6.3 nih.gov
Ionic Liquid DLLME-HPLCWater0.1 - 5.0 μg L⁻¹-87.3 - 117.6< 4.7 nih.gov
QuEChERS-MSPD-LC-MS/MSBamboo ShootBelow regulatory MRLs-87.5 - 107.25.2 - 12.4 jst.go.jp
LC-MS/MS after ExtractionCabbage, Soil-0.005 mg/kg77.2 - 107.3< 8.8 researchgate.net
HPLCSheep and Pig TissuesSensitive-67.1 - 91.52.46 - 18.9 fao.org

Biochemical and Ecological Mechanisms of Interaction in Model Organisms and Environmental Systems

Acetylcholinesterase Inhibition and Neurological Pathways (Non-Human Models)

Phoxim (B1677734) is primarily known as an acetylcholinesterase (AChE) inhibitor. This inhibition disrupts normal nerve function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft herts.ac.uknih.govnih.gov. The resulting accumulation of ACh leads to continuous stimulation of post-synaptic receptors, causing a cascade of neurological effects nih.govnih.gov.

Cholinergic System Disruption in Target Pests

In target pests, the inhibition of AChE by this compound leads to the overstimulation of the cholinergic system. This overstimulation manifests as continuous nerve impulses, ultimately resulting in paralysis and death of the organism . The molecular targets of this compound include AChE and other enzymes crucial for nerve signal transmission .

Neurotransmitter Alterations in Model Insects (e.g., Bombyx mori)

Studies on model insects like Bombyx mori (silkworm) have provided insights into the specific neurotransmitter alterations caused by this compound exposure. This compound significantly inhibits the activity of AChE in the brain of B. mori larvae nih.govresearchgate.netnih.gov. This inhibition leads to altered releases and concentrations of various neurotransmitters researchgate.netnih.gov. Beyond AChE, this compound exposure in B. mori has also been shown to inhibit the activities of enzymes vital for ion transport and nerve conduction, including Na+/K+-ATPase, Ca2+-ATPase, and Ca2+/Mg2+-ATPase, while promoting the activity of total nitric oxide synthase (TNOS) in the brain researchgate.netnih.gov. These changes collectively demonstrate the disruptive impact of this compound on the complex network of neurotransmitters and associated enzymes in the insect nervous system researchgate.netnih.gov. Research indicates that mutations in the ace1 gene, which encodes acetylcholinesterase type 1 in Bombyx mori, can reduce the sensitivity of AChE to this compound, suggesting a mechanism for potential pesticide resistance nih.gov.

Oxidative Stress Induction and Antioxidant Enzyme Responses

Beyond its primary neurotoxic effects, this compound is also recognized for its ability to induce oxidative stress in various model organisms plos.orgresearchgate.netnih.gov. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to neutralize them researchgate.net.

Reactive Oxygen Species (ROS) Production in Model Organisms

This compound exposure has been shown to significantly promote the production of ROS, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2), in the brains of Bombyx mori larvae researchgate.netplos.orgresearchgate.net. This increased ROS production is a key indicator of oxidative stress induced by this compound researchgate.netplos.orgresearchgate.net. The accumulation of ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA plos.orgresearchgate.net.

Changes in Antioxidant Enzyme Activities (e.g., GST, MDA)

In response to this compound-induced oxidative stress, the activities of various antioxidant enzymes are altered in model organisms. Malondialdehyde (MDA), a product of lipid peroxidation, is often used as a biomarker for oxidative stress plos.orgresearchgate.netnih.govresearchgate.netbioone.orgnih.gov. Studies in Bombyx mori have shown a significant increase in MDA content in tissues like the fat body and midgut after this compound exposure plos.orgresearchgate.netnih.gov.

Glutathione (B108866) S-transferase (GST) is another enzyme involved in detoxification and antioxidant defense plos.orgresearchgate.netbioone.orgnih.gov. This compound exposure has been observed to alter GST activity in B. mori, with increases reported in the fat body and midgut plos.orgresearchgate.netnih.gov. The induction of GST activity suggests its role in the organism's response to this compound-induced oxidative stress researchgate.netnih.gov. However, changes in GST activity can be irregular depending on the concentration of this compound and the tissue examined cabidigitallibrary.org.

Other antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), also show altered activities upon this compound exposure in model organisms like Oxya chinensis and Caenorhabditis elegans cabidigitallibrary.orgnih.gov. In O. chinensis, SOD and CAT activities exhibited a biphasic response, initially increasing before declining cabidigitallibrary.org. In C. elegans, this compound induced SOD and CAT activities at lower concentrations nih.gov. Changes in the activities of these enzymes, along with others like glutathione reductase (GR) and glutathione peroxidase (GPx), indicate that this compound can cause oxidative damage cabidigitallibrary.org.

Here is a summary of observed changes in MDA and GST in Bombyx mori:

TissueBiomarkerObserved Change After this compound ExposureFold Increase (Range)Time Post-treatment (h)Source
Fat bodyMDASignificantly increased~4.114-20 researchgate.netnih.gov
MidgutMDASignificant increase1.40-3.168-42 researchgate.netnih.gov
Fat bodyGST activityIncreased1.48-2.0024-42 researchgate.netnih.gov
MidgutGST activityIncreased1.33-1.4820-24 researchgate.netnih.gov

Impact on Non-Target Organisms and Ecosystems

While effective against target pests, this compound's use raises concerns regarding its impact on non-target organisms and the broader environment frontiersin.orgresearchgate.net. As an organophosphate, this compound can be toxic to a variety of non-target species, including beneficial insects, aquatic organisms, birds, and mammals frontiersin.orgresearchgate.netontosight.ainih.gov.

The persistence of this compound in the environment, with half-lives varying in soil, contributes to its potential to affect non-target species frontiersin.orgontosight.aiontosight.ai. Its presence has been detected in agricultural effluent, river water, and food, highlighting potential exposure pathways for non-target organisms .

Studies have shown that this compound can have adverse effects on beneficial insects, such as parasitoids. For instance, while some insecticides reduced parasitism efficiency in Trichogramma ostriniae, this compound was observed to increase the time required for prey-handling but also improve parasitism efficiency researchgate.netplos.org. However, this compound was classified as an extremely high-risk insecticide for T. ostriniae based on acute toxicity researchgate.netplos.org.

In aquatic ecosystems, this compound's presence can adversely affect non-target organisms like fish researchgate.net. Its toxicity to aquatic life, avian species, and bees has been noted as a severe threat nih.gov. The potential for this compound and its metabolites to accumulate in soil and water systems further contributes to the environmental risk ontosight.ai.

Effects on Aquatic Microbial Communities and Zebrafish Intestinal Microbiota

This compound exposure has been shown to significantly alter the composition of aquatic microbial communities. Investigations utilizing shotgun metagenomics and 16S rRNA gene sequencing have revealed that seven days of this compound exposure can change the composition of these communities, disrupting interactions between microorganisms and consequently reducing community complexity and stability. Current time information in Washington, DC, US.wikipedia.org

In zebrafish, this compound also impacts the intestinal microbiota. Exposure to this compound has been observed to lead to a disequilibrium in the gut microbial community composition. This includes an increase in the relative abundance of Proteobacteria and Firmicutes, while the abundance of Actinobacteria decreased in treated samples compared to controls. wikipedia.orgherts.ac.uk Such alterations in dominant phyla like Proteobacteria and Firmicutes may have further detrimental effects on host physiology. wikipedia.orgherts.ac.uk Although the zebrafish gut microbial community showed some recovery from a temporary ecological disorder in the aquatic microbiota, this compound continued to negatively affect zebrafish growth and swimming behavior. wikipedia.org this compound exposure was also found to promote the dissemination of elfamycin resistance genes within the microbial community. wikipedia.org

Ecological Effects of Metabolites on Non-Target Species

Information specifically detailing the ecological effects of this compound metabolites on non-target species was not available in the consulted search results. Research often focuses on the parent compound, and further studies may be needed to fully elucidate the environmental impact of its breakdown products on diverse non-target organisms.

Molecular Responses in Insect Pests (e.g., Plutella xylostella Resistance Mechanisms)

Insect pests, such as the diamondback moth (Plutella xylostella), have developed resistance to various insecticides, including this compound, often through enhanced detoxification mechanisms. Current time information in Washington, DC, US.herts.ac.ukwikipedia.orgwikipedia.org A key molecular mechanism contributing to this compound resistance in P. xylostella involves the overexpression of carboxylesterase (CarE) genes. Current time information in Washington, DC, US.herts.ac.ukwikipedia.org Specific CarE genes, such as PxαE6, PxαE9, and PxαE14, have been implicated in resistance to this compound and other insecticides in multi-insecticide-resistant P. xylostella populations. Current time information in Washington, DC, US.herts.ac.ukwikipedia.org Overexpression of PxαE14, for instance, has been shown to participate in the multiple resistance to this compound, beta-cypermethrin, bifenthrin, chlorpyrifos, fenvalerate, and malathion. wikipedia.org These CarE-mediated mechanisms can involve enhanced metabolism of the insecticide or its sequestration, thereby reducing its interaction with the target site. Current time information in Washington, DC, US.herts.ac.uk Studies involving molecular docking and dynamics simulations have demonstrated that this compound can bind within the active pockets of PxαE6 and PxαE9, supporting their role in resistance. Current time information in Washington, DC, US.herts.ac.uk

Metabolic Pathways in Plants and Cell Suspension Cultures (e.g., Soybean)

The metabolism of this compound has been investigated in plants, including soybean, and soybean cell suspension cultures. In both intact soybean plants and cultured cells, this compound undergoes metabolic transformations. The initial step involves hydrolysis of this compound to the corresponding oxime. wikipedia.org This is followed by the reduction of the oxime to a primary nitrile amine. wikipedia.org The terminal step in the catabolic sequence involves N-malonylation of the primary amino group. wikipedia.org The structure of this terminal metabolite has been elucidated through spectroscopic methods and chemical synthesis. wikipedia.org Studies using 14C-labeled this compound in aseptically grown soybean plants have allowed for the determination of metabolite formation in dissected organs such as roots, leaves, stems, and cotyledons. wikipedia.org While organ-specific differences in this compound metabolism were not observed in the plant, cultured cells showed export of metabolites into the surrounding medium, an effect not demonstrated in plant tissues. wikipedia.org Research on the metabolism of other xenobiotics, such as 3,4-dichloroaniline, in soybean plants and cell cultures provides broader context, indicating that plants can detoxify such compounds through conjugation pathways, like N-malonylation in soybean. herts.ac.uk

Advanced Remediation and Mitigation Strategies

Enhanced Bioremediation Approaches

Bioremediation utilizes microorganisms to degrade pollutants. Enhancing this natural process involves techniques that improve microbial activity and efficiency in breaking down phoxim (B1677734).

Microbial Immobilization Techniques for Degradation Enhancement

Microbial immobilization is a strategy to enhance the degradation of target compounds like this compound by fixing degrading strains onto solid support materials. This technique can improve the stability and practical applicability of the microorganisms in environmental remediation. For instance, a this compound-degrading bacterial strain, identified as Novosphingobium sp. RL4, has been immobilized on carriers such as sodium alginate (SA) alone or in combination with attapulgite (B1143926) (ATP) or biochar (BC). frontiersin.orgresearchgate.netnih.govdntb.gov.ua Studies have shown that adding ATP or BC to SA has a positive impact on the degradation of this compound by the immobilized microspheres. frontiersin.orgresearchgate.netnih.govfrontiersin.org SA + ATP-RL4 demonstrated significant degradation, breaking down 89.37% of this compound (at an initial concentration of 20 mg/L) in 72 hours. frontiersin.orgresearchgate.netnih.gov Furthermore, this immobilized strain showed reusability, maintaining a degradation efficiency above 80% after 5 cycles, and exhibited better tolerance and degradation ability compared to free cells when used in agricultural wastewater containing this compound. frontiersin.orgresearchgate.netnih.gov ATP, with its superior adsorption characteristics and porous structure, can provide sufficient space for bacterial growth and enhance the adsorption of organic phosphorus, contributing to improved degradation. frontiersin.org

Bioaugmentation and Biostimulation Strategies

Bioaugmentation involves introducing specific pollutant-degrading microorganisms to a contaminated site to enhance the rate of degradation. nih.govmdpi.commdpi.comscielo.br Biostimulation, on the other hand, focuses on stimulating the activity of indigenous microorganisms by modifying environmental conditions or adding nutrients. nih.govmdpi.commdpi.comscielo.br These strategies can be used individually or in combination to improve the biodegradation of contaminants like this compound. While the provided search results discuss bioaugmentation and biostimulation in the context of other pollutants like polyurethane and polychlorinated biphenyls (PCBs), the principles are applicable to this compound remediation. nih.govmdpi.commdpi.comscielo.br The addition of exogenous nutrients (biostimulation) can enhance the degradation of waste by native microbial communities. nih.gov If native communities lack sufficient populations of this compound degraders, introducing specific this compound-degrading microbes (bioaugmentation) can increase the degradation rate by increasing the biomass of these bacteria. mdpi.com

Optimization of Bioremediation Conditions (Temperature, pH, Inoculum Size)

Optimizing environmental conditions is crucial for maximizing the efficiency of microbial degradation of this compound. Factors such as temperature, pH, and inoculum size significantly influence microbial activity and the rate of degradation. Response surface methodology (RSM) is a technique used to determine the optimal levels of these variables for this compound degradation. mdpi.comresearchgate.netqu.edu.qa Studies on the degradation of this compound by specific bacterial strains, such as Bacillus amyloliquefaciens YP6, have utilized RSM to identify optimal conditions. mdpi.comresearchgate.net For Bacillus amyloliquefaciens YP6, the optimal this compound degradation was achieved at a temperature of 40 °C, pH 7.20, and an inoculum size of 4.17% (v/v). mdpi.comresearchgate.net Under these optimized conditions, the strain was able to degrade 96.12% ± 0.19% of this compound (initial concentration of 50 mg L−1) within 48 hours. mdpi.comresearchgate.net These findings highlight the importance of tailoring environmental parameters to the specific microbial strain used for this compound bioremediation.

Here is a table summarizing the optimal conditions for this compound degradation by Bacillus amyloliquefaciens YP6:

ParameterOptimal ValueUnit
Temperature40°C
pH7.20-
Inoculum Size4.17% (v/v)
Degradation (%)96.12 ± 0.19%
Time48hours
Initial this compound Concentration50mg L−1

Chemical and Physical Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants in water and wastewater. membranechemicals.comwikipedia.orgresearchgate.net These processes are particularly effective for treating refractory or non-biodegradable compounds like this compound. membranechemicals.com

Photocatalytic Oxidation for Environmental Decontamination

Photocatalytic oxidation (PCO) is an AOP that employs a photocatalyst, typically titanium dioxide (TiO₂), activated by UV light to generate reactive species like hydroxyl radicals. wikipedia.orgacs.orgthinkairpurifiers.combenthamopen.combiointerfaceresearch.comresearchgate.netnih.gov These radicals can effectively break down a wide range of organic contaminants, including pesticides. benthamopen.combiointerfaceresearch.com Studies have investigated the photocatalytic degradation of commercial this compound emulsion in aqueous suspension using La-doped mesoporous TiO₂ nanoparticles as the photocatalyst under UV irradiation. acs.org Experimental results indicated that 20 mg L−1 this compound in a 0.5 g L−1 La/m-TiO₂ suspension could be almost completely decomposed (nearly 100%) after 4 hours of irradiation, although the mineralization rate (conversion to CO₂ and water) was around 80%. acs.org The process involves both hydrolysis and adsorption of this compound under UV light irradiation, playing important roles in its degradation. acs.org The efficiency of PCO can be influenced by factors such as the type and amount of photocatalyst, irradiation time, and initial pH. acs.org

Ultrasonic-Assisted Degradation Processes

Ultrasonic-assisted degradation processes utilize high-frequency sound waves (ultrasound) to promote the breakdown of pollutants in water. This can occur through various mechanisms, including cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals, and enhanced mass transfer. While the provided search results discuss ultrasonic degradation in the context of other compounds like surfactants and bisphenol A researchgate.netnih.gov, and mention ultrasonic radiation as a degradation pathway for organophosphorus compounds in general arabjchem.org, a specific detailed study on the ultrasonic-assisted degradation of this compound was noted as being published in 2025 acs.orgsciprofiles.com. This suggests that research in this specific area for this compound is ongoing or recently completed. The general principle is that ultrasound can enhance chemical reactions and generate radicals that contribute to the degradation of organic pollutants. researchgate.netresearchgate.netnih.gov

Sorption-Enhanced Degradation for Environmental Control

Sorption-enhanced degradation represents a promising strategy for the remediation of this compound-contaminated environments, particularly in aquatic and soil matrices. This approach leverages the synergistic effects of adsorption, which concentrates the pollutant, and subsequent degradation, often mediated by microorganisms or catalysts, in close proximity to the adsorbent material.

Research has demonstrated the effectiveness of immobilizing this compound-degrading microorganisms onto natural adsorbent materials to enhance biodegradation efficiency and stability. A study investigating the degradation of this compound by Novosphingobium sp. RL4 highlights this approach. The bacterial strain was immobilized using sodium alginate (SA) as a carrier material, in combination with attapulgite (ATP) or biochar (BC) as adsorption components frontiersin.orgnih.govresearchgate.net. Three distinct bacterial bead formulations were developed: SA-RL4, SA + BC-RL4, and SA + ATP-RL4 frontiersin.orgnih.govresearchgate.net.

The addition of ATP or BC to the sodium alginate carrier significantly improved both the adsorption and degradation of this compound by the immobilized strain frontiersin.orgnih.govresearchgate.net. These composite materials formed structures with enhanced surface properties beneficial for microbial immobilization and activity frontiersin.org. Attapulgite, in particular, demonstrated superior adsorption characteristics, making it a valuable component for environmental remediation applications frontiersin.orgresearchgate.net.

Detailed research findings indicate that the SA + ATP-RL4 formulation exhibited high degradation efficiency. At an initial this compound concentration of 20 mg/L, this immobilized system achieved an 89.37% degradation rate within 72 hours frontiersin.orgnih.govresearchgate.netresearchgate.net. Furthermore, the SA + ATP-RL4 beads demonstrated significant reusability, maintaining a degradation efficiency above 80% after five consecutive cycles frontiersin.orgnih.govresearchgate.netresearchgate.net. This reusability is a critical factor for the practical application of such remediation strategies.

Compared to free Novosphingobium sp. RL4 cells, the immobilized SA + ATP-RL4 system showed better tolerance and enhanced degradation ability when applied to agricultural wastewater containing this compound frontiersin.orgnih.govresearchgate.net. The degradation rate of this compound by free cells in polluted agricultural water was 37.96% at 72 hours, whereas the immobilized system achieved 55.11% under the same conditions frontiersin.org. This highlights the protective and enhancing effects of the immobilization and adsorption matrix.

The positive impact of ATP and BC on this compound degradation by immobilized microspheres was attributed to their influence on specific surface area, mass-transfer performance, and adsorption isotherms frontiersin.orgnih.govresearchgate.net. These findings suggest that attapulgite can serve as an effective adsorbent carrier material for embedding bacteria to enhance this compound biodegradation frontiersin.orgnih.govresearchgate.netresearchgate.net.

Beyond biological degradation, adsorption also plays a role in other advanced remediation techniques such as photocatalytic degradation. Studies on the photocatalytic degradation of this compound using La-doped mesoporous TiO₂ nanoparticles have indicated that both the hydrolysis and adsorption of this compound under UV light irradiation are important factors influencing the degradation pathways acs.orgnih.gov.

The data presented below summarizes the degradation efficiency of different immobilized formulations compared to free cells:

FormulationInitial this compound Concentration (mg/L)Degradation Efficiency (%)Time (h)
Free Novosphingobium sp. RL4Not specified (in agricultural wastewater)37.9672
SA-RL420Data not explicitly provided in snippets72
SA + BC-RL420Equally positive impact as SA+ATP-RL4 frontiersin.orgnih.govresearchgate.net72
SA + ATP-RL42089.3772
SA + ATP-RL4 (5th cycle)20>8072
SA + ATP-RL4Not specified (in agricultural wastewater)55.1172

This research underscores the potential of utilizing sorption-enhanced biodegradation, particularly with attapulgite-sodium alginate immobilized bacterial systems, for the effective in situ remediation of this compound-contaminated environments frontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua.

Future Research Directions

Integrated Multi-Omics Approaches in PHOXIM (B1677734) Degradation and Biotransformation

Integrated multi-omics approaches, combining techniques such as genomics, transcriptomics, proteomics, and metabolomics, hold significant potential for a comprehensive understanding of microbial degradation and biotransformation of this compound. While omics tools have been successfully applied to the bioremediation of various pollutants, their integrated use in pesticide biodegradation research, including this compound, is increasingly recognized as essential for accelerating the process doi.orgmdpi.comresearchgate.net.

Studies have begun to explore the metabolic pathways of this compound degradation by bacteria, identifying hydrolysis, desulfurization-oxidation, and dealkylation reactions as key processes that convert this compound into bioavailable phosphorus for microbial growth. For instance, research on Bacillus amyloliquefaciens YP6 has utilized transcriptomic data and product analysis to propose a biodegradation pathway, observing the upregulation of genes related to oxidase, hydrolase, and NADPH-cytochrome P450 reductase for the hydrolysis, oxidation, and dealkylation of this compound. researchgate.netnih.gov Future research should aim to integrate these findings with proteomic and metabolomic data to create a more complete picture of the enzymatic machinery and metabolic intermediates involved in this compound biotransformation across a wider range of microorganisms. This integrated approach can help identify novel genes and enzymes with enhanced degradation capabilities, paving the way for the development of more efficient bioremediation strategies.

Development of Novel Materials for Catalytic Degradation and Environmental Remediation

The development of novel materials for the catalytic degradation and environmental remediation of this compound is a critical area for future research. Traditional methods often have limitations, and innovative materials can offer improved efficiency, selectivity, and sustainability.

Photocatalysis, utilizing materials like titanium dioxide (TiO2), has shown promise in degrading organophosphorus pesticides under UV or solar radiation. scielo.bracs.orgembrapa.br Research has investigated the photocatalytic degradation of commercial this compound emulsions using modified TiO2 nanoparticles, demonstrating nearly complete decomposition under UV irradiation, although mineralization rates varied. acs.org Future work should focus on developing new photocatalytic materials with enhanced visible light absorption to better utilize solar energy, potentially through doping or composite formation. scielo.br

Beyond photocatalysis, research into other catalytic materials, such as biofabricated nanoparticles, is also warranted. These eco-friendly materials can contribute to mitigating environmental pollutants through mechanisms like adsorption, immobilization, and reduction. sci-hub.se The integration of chemical and biological degradation methods, potentially involving immobilized biocatalysts on various carrier materials, could also lead to higher efficiency in this compound remediation. nih.gov Future research should explore the design and synthesis of novel materials tailored for the specific chemical properties of this compound and its transformation products, aiming for cost-effectiveness and environmental sustainability in practical applications like agricultural environmental remediation. frontiersin.orgresearchgate.net

Predictive Modeling of this compound Environmental Fate and Transformation Product Behavior

Predictive modeling plays a crucial role in understanding and forecasting the environmental fate of pesticides and their transformation products. redinational.comfrontiersin.org For this compound, developing sophisticated models is essential for assessing its distribution, persistence, and potential risks in various environmental compartments.

Existing models, such as PRZM-3, can simulate the fate and transport of parent compounds and a limited number of daughter products in soil and water. epa.gov However, accurately predicting the behavior of this compound and its numerous potential transformation products requires further model development. Future research should focus on building models that can handle the complex reaction pathways and varying kinetics of this compound transformation processes in different environmental matrices, including soil, water, and plant surfaces. frontiersin.org

Integrating data from studies on this compound's environmental behaviors, such as its half-lives in soil under different conditions and its leaching potential, is crucial for improving model accuracy. researchgate.netnih.gov Furthermore, models should incorporate the influence of environmental factors like temperature, pH, and microbial activity on degradation rates. mdpi.com Predictive models should also aim to estimate the environmental fate of transformation products at larger spatial scales, such as catchments or regions, and potentially integrate quantitative structure-property relationship models to predict the fate characteristics of a wide range of transformation products. frontiersin.org

Advanced Sensor Development for On-Site Environmental Monitoring

Rapid and on-site detection of this compound in environmental samples is critical for timely risk assessment and remediation efforts. plantprotection.plmdpi.com Future research should prioritize the development of advanced sensors that are sensitive, selective, portable, and cost-effective for environmental monitoring.

Electrochemical sensors, particularly those utilizing nanomaterials like reduced graphene oxide-gold nanocomposites, have shown promise for sensitive and selective this compound detection in food samples. rsc.orgresearchgate.net Aptamer-based biosensors also offer high sensitivity and selectivity for this compound detection in various samples. researchgate.net

Future research directions include developing sensors capable of real-time, continuous monitoring in diverse environmental matrices such as water and soil. plantprotection.plmdpi.com This could involve integrating microfluidic devices with advanced detection techniques like fluorescence, electrochemistry, or colorimetry. rsc.org The development of user-friendly, portable devices that can be operated by non-specialized personnel for on-site analysis is also a key area. plantprotection.pl Furthermore, integrating these sensors with wireless networks and IoT platforms could enable remote monitoring and data collection, significantly enhancing environmental surveillance capabilities. mdpi.comrsc.org

Understanding Long-Term Ecological Impacts of this compound Transformation Products

While research has focused on the degradation of this compound, a significant knowledge gap exists regarding the long-term ecological impacts of its transformation products. These metabolites may possess different toxicities and environmental behaviors compared to the parent compound. nih.gov

Future research needs to systematically identify and characterize the transformation products of this compound formed under various environmental conditions, including biotic and abiotic degradation pathways. researchgate.netacs.orgmdpi.com Once identified, the toxicity of these transformation products to a range of non-target organisms across different trophic levels needs to be assessed in both acute and chronic exposure scenarios. wur.nl

Studies should investigate the persistence, bioaccumulation, and potential for long-range transport of these transformation products in ecosystems. nih.govwur.nl Research utilizing labeled this compound (e.g., 14C, 15N, or 32P) can help trace the metabolic pathways and fate of the pesticide and its products in various environmental compartments and organisms, such as arbuscular mycorrhizal fungi. plos.org Understanding the effects of chronic exposure to low concentrations of this compound transformation products on the structure and function of ecological communities is crucial for assessing long-term environmental risks and informing regulatory decisions.

Q & A

Q. How can researchers ensure reproducibility in this compound degradation studies?

  • Methodological Answer : Adhere to the ARRIVE guidelines for experimental reporting. Publish raw datasets (e.g., GC-MS chromatograms) in repositories like Zenodo with DOIs. Include detailed metadata on extraction solvents, column specifications, and instrument calibration logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.